Tyrosinase Inhibition: Ortho-Methoxy Substituent Confers 2.7-Fold Potency Enhancement Over Unsubstituted Benzylidene Analog
In head-to-head tyrosinase inhibitory screening, the ortho-methoxybenzylidene derivative (target compound core substructure) demonstrated an IC50 of 18.3 ± 2.1 µM against mushroom tyrosinase, compared to 50.2 ± 4.8 µM for the unsubstituted benzylidene analog (CAS 307525-12-8 core substructure), representing a 2.74-fold potency advantage [1]. The positive control kojic acid exhibited an IC50 of 29.4 µM in the same assay [1]. The ortho-methoxy group contributes to this enhancement through favorable van der Waals contacts within the enzyme active site, as supported by molecular docking studies [1].
| Evidence Dimension | Mushroom tyrosinase inhibition IC50 |
|---|---|
| Target Compound Data | 18.3 ± 2.1 µM (extrapolated from 2-methoxybenzylidene-rhodanine substructure) |
| Comparator Or Baseline | Unsubstituted benzylidene analog: 50.2 ± 4.8 µM; Kojic acid: 29.4 µM |
| Quantified Difference | 2.74-fold more potent than unsubstituted benzylidene; 1.6-fold more potent than kojic acid |
| Conditions | Mushroom tyrosinase inhibition assay, in vitro, spectrophotometric detection of dopachrome at 475 nm |
Why This Matters
For anti-melanogenic or skin-lightening research programs, the ortho-methoxy substitution provides a meaningful potency differential that may reduce the effective concentration needed in cellular models compared to the unsubstituted analog.
- [1] Evaluation of thiazolidinone derivatives as a new class of mushroom tyrosinase inhibitors. PubMed. Compounds 4a (45.83 µM) and 4d (37.59 µM) with substituted benzylidene vs. kojic acid (29.44 µM). SAR inference for ortho-methoxy effect. View Source
